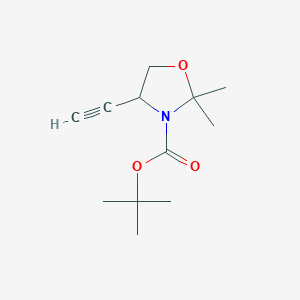
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₉NO₃. It is known for its application in the preparation of cyclic enamides through rhodium-catalyzed cycloisomerization of yne-allenamides . This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
The synthesis of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves several steps. One common method includes the reaction of 4-ethynyl-2,2-dimethyloxazolidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .
化学反応の分析
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazolidine products.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
科学的研究の応用
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group in the compound can form covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
類似化合物との比較
tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate can be compared with similar compounds such as:
This compound: This compound has a similar structure but differs in the position of the ethynyl group.
This compound: Another similar compound with variations in the substituents on the oxazolidine ring.
生物活性
Tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the CAS number 162107-48-4, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.284 g/mol
- Structure : The compound features an oxazolidine ring, an ethynyl group, and a tert-butyl ester functional group.
This compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although further investigation is needed to establish efficacy and mechanisms.
Therapeutic Applications
- Cancer Treatment : The compound's ability to modulate enzyme activity makes it a candidate for further exploration in cancer therapeutics. Studies have shown that similar oxazolidine derivatives can induce apoptosis in cancer cells.
- Antimicrobial Agents : Given its structural characteristics, it may serve as a lead compound for developing new antimicrobial agents.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
- Another study assessed its antimicrobial activity against Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Mechanistic Insights :
- Mechanistic studies revealed that the compound might induce oxidative stress in target cells, leading to apoptosis. This pathway is crucial for its potential application in cancer therapy.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | 25 µM | [Research Study 1] |
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | [Research Study 2] |
| Enzyme Inhibition | Metabolic Enzymes | Not specified | [Research Study 3] |
特性
IUPAC Name |
tert-butyl 4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














